[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-hydroxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-5-6-13(14(20)9-12)16(22)23-10-15(21)19-17(11-18)7-3-2-4-8-17/h5-6,9,20H,2-4,7-8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEZQSVVFSCFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17N1O3
- Molecular Weight : 235.28 g/mol
- CAS Number : Not explicitly listed in the search results.
Antioxidant Properties
Research indicates that compounds similar to 2-hydroxy-4-methylbenzoate exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing cellular damage. For instance, studies on related benzoate derivatives have shown their ability to reduce oxidative stress in various biological systems .
Anti-inflammatory Effects
Compounds with similar functional groups have demonstrated anti-inflammatory effects in animal models. For example, the administration of related benzoic acid derivatives has been linked to a reduction in inflammatory markers and improved outcomes in conditions like arthritis . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antidiabetic Activity
The structural components of this compound suggest potential antidiabetic effects. Studies on similar compounds indicate their ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models . This activity is often mediated through the modulation of glucose transporters and improvement in pancreatic function.
Study on Related Compounds
A study investigating the effects of 2-hydroxy-4-methoxybenzoic acid on diabetic rats showed significant improvements in blood glucose levels and lipid profiles. The treatment resulted in normalized plasma insulin levels and reduced oxidative stress markers, highlighting the potential therapeutic benefits of benzoate derivatives .
| Group | Dose (mg/kg bw/day) | Plasma Glucose (mg/dL) | Plasma Insulin (μU/ml) | Ca²⁺-ATPase Activity (μ mole Pi/mg protein/h) |
|---|---|---|---|---|
| Normal | - | 69±3.19 | 15.62±1.3 | 0.30±0.12 |
| Diabetic Control | - | 288±3.28 | 6.89±1.0 | 0.10±0.05 |
| Diabetic + Tolbutamide | 100 | 197±2.98* | 13.90±1.4* | 0.20±0.03* |
| Diabetic + HMBA | 0.5 | 75±2.0* | 16.0±1.3* | 0.32±0.02* |
*Statistical significance at F>0.05 (ANOVA), P<0.001 (DMRT).
Enzyme Modulation
Research suggests that this compound may interact with various enzymes involved in metabolic pathways, particularly those affecting glucose metabolism and lipid profiles.
Cellular Signaling Pathways
The compound may influence signaling pathways related to inflammation and oxidative stress responses, potentially through the modulation of NF-kB and MAPK pathways, which are critical in inflammatory processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
The closest structurally related compound in the provided evidence is Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (). Below is a comparative analysis based on available
Key Differences and Implications
Functional Group Variations: The target compound’s 1-cyanocyclohexyl carbamoyl group may confer distinct steric and electronic effects compared to the phenylcarbamoyl-thiadiazole moiety in the analog. The 2-hydroxy-4-methylbenzoate core in the target compound differs from the 4-methoxybenzoate structure in the analog. Hydroxy groups often increase polarity and hydrogen-bonding capacity, which may alter solubility or toxicity profiles.
The absence of analogous data for the target compound precludes direct hazard comparisons but highlights the need for empirical testing.
Applications: Both compounds are labeled for research and development, but their structural differences imply divergent applications. The analog’s thiadiazole ring may target enzymes or receptors in biological systems, whereas the cyanocyclohexyl group in the target compound could stabilize interactions with hydrophobic binding pockets.
Q & A
Q. Basic Methodological Approach :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95% target peak area) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., ester carbonyl at ~168 ppm, aromatic protons at 6.5–7.2 ppm) and FTIR (C=O stretches at ~1720 cm⁻¹ for ester, ~1660 cm⁻¹ for carbamate) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 346.3 (calculated for C₁₈H₂₁N₂O₄⁺) .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Basic Safety Protocol :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Toxicity Mitigation : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Avoid skin contact; use closed systems for weighing .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational methods elucidate the reaction mechanisms of carbamate-ester bond formation in this compound?
Q. Advanced Research Focus :
- DFT Calculations : Model the nucleophilic attack of the hydroxyl group on the isocyanate carbon using Gaussian or ORCA software. Compare activation energies for solvent effects (e.g., THF vs. DCM) .
- Molecular Dynamics : Simulate solvent interactions to predict reaction rates and byproduct formation .
- Contradiction Resolution : If experimental yields conflict with computational predictions (e.g., lower-than-expected yields in polar solvents), re-evaluate steric effects of the 1-cyanocyclohexyl group .
How should researchers address contradictory pharmacological data in structure-activity relationship (SAR) studies?
Q. Advanced Methodological Strategy :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Fragment-Based Analysis : Deconstruct the molecule into carbamate and benzoate fragments. Test individual moieties for activity against targets (e.g., cyclooxygenase inhibition) to identify pharmacophores .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate) to identify trends in bioactivity .
What strategies optimize solubility for in vitro assays without compromising stability?
Q. Advanced Formulation Approach :
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
- pH Adjustment : Test solubility in buffered solutions (pH 6.5–7.4) to mimic physiological conditions .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC analysis to detect hydrolysis of the ester or carbamate bonds .
How can researchers resolve spectral overlaps in NMR characterization of this compound?
Q. Advanced Analytical Technique :
- 2D NMR : Employ HSQC and HMBC to differentiate overlapping aromatic protons and assign carbonyl carbons unambiguously .
- Deuterium Exchange : Add D₂O to suppress hydroxyl proton signals (e.g., from the 2-hydroxy group) .
- Variable Temperature NMR : Perform at 25°C and 50°C to sharpen broad peaks caused by slow conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
